![molecular formula C14H19N3O3 B228677 N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide, commonly referred to as NPHH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of hydrazide and contains a nitrophenyl group, making it an important compound for research purposes.
Mécanisme D'action
The mechanism of action of NPHH is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the inflammatory and cancerous processes. This inhibition leads to a reduction in the production of inflammatory cytokines and growth factors, which in turn leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that NPHH has a number of biochemical and physiological effects. In vitro studies have demonstrated that NPHH can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. Additionally, NPHH has been shown to reduce the production of inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
NPHH has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified using standard techniques. Additionally, it has been shown to have low toxicity, making it safe for use in laboratory experiments.
However, there are also some limitations to the use of NPHH in laboratory experiments. One of the main limitations is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of NPHH is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on NPHH. One potential area of research is in the development of new drugs based on NPHH. Researchers could explore the potential of modifying the chemical structure of NPHH to improve its efficacy and reduce its toxicity.
Another potential area of research is in the study of the mechanism of action of NPHH. Researchers could explore the molecular pathways involved in the anti-inflammatory and anti-cancer effects of NPHH to gain a better understanding of how this compound works.
Finally, researchers could explore the potential of NPHH in other areas of scientific research, such as in the development of new materials or in the study of biological processes. Overall, NPHH is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of NPHH involves the reaction between 4-nitrobenzaldehyde and heptanehydrazide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using standard techniques such as recrystallization.
Applications De Recherche Scientifique
NPHH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. NPHH has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these conditions.
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
N-[(E)-(4-nitrophenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-6-14(18)16-15-11-12-7-9-13(10-8-12)17(19)20/h7-11H,2-6H2,1H3,(H,16,18)/b15-11+ |
Clé InChI |
ZAZJJYRWFPQLPZ-RVDMUPIBSA-N |
SMILES isomérique |
CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
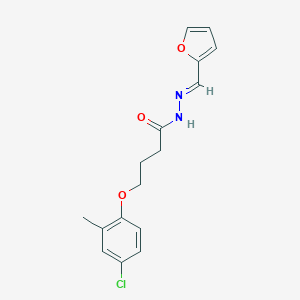
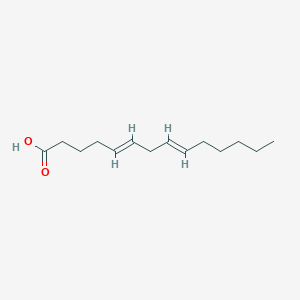
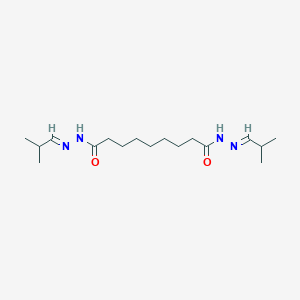
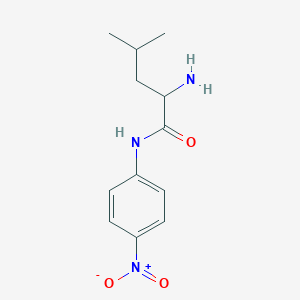
![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)

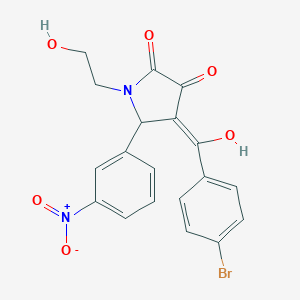
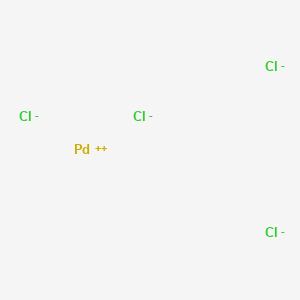

![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)